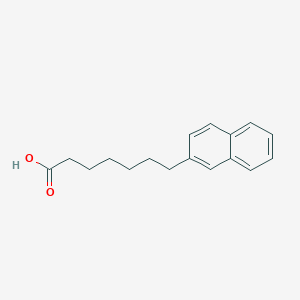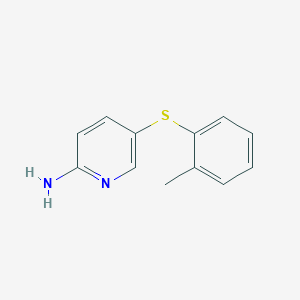
1-ethyl-2-methyl-2H-Isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-methyl-2H-Isoindole is a heterocyclic compound belonging to the isoindole family. Isoindoles are known for their unique structural properties and significant biological activities. The compound features a fused ring system with nitrogen, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-methyl-2H-Isoindole can be synthesized through various methods, including:
Ring-Closure Reactions: This involves cyclization of alkynes or benzylic amines under specific catalytic conditions.
Aromatization Processes: These include C-H functionalization and hydrogen shift reactions.
Ring Transformation: This method involves the transformation of existing ring structures into isoindole derivatives.
Industrial Production Methods: Industrial production often employs scalable synthetic routes such as:
Gold-Catalyzed Cycloisomerization: This method uses gold catalysts to facilitate the cyclization of acetylenic compounds.
Palladium-Catalyzed Cyclization: This involves the use of palladium catalysts for the cyclization of benzylsulfonamides.
Chemical Reactions Analysis
1-Ethyl-2-methyl-2H-Isoindole undergoes various chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This includes electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Major Products:
Oxidation Products: These include isoindole-2-carboxylic acids and related derivatives.
Reduction Products: These often result in the formation of dihydroisoindoles.
Substitution Products: These can vary widely depending on the substituents introduced, such as halogenated isoindoles.
Scientific Research Applications
1-Ethyl-2-methyl-2H-Isoindole has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound exhibits antimicrobial and anticancer activities, making it valuable in drug discovery.
Medicine: It is explored for its potential as a therapeutic agent in treating various diseases.
Industry: Isoindole derivatives are used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1-ethyl-2-methyl-2H-Isoindole involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
1-Ethyl-2-methyl-2H-Isoindole can be compared with other isoindole derivatives:
Properties
CAS No. |
58083-60-6 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
1-ethyl-2-methylisoindole |
InChI |
InChI=1S/C11H13N/c1-3-11-10-7-5-4-6-9(10)8-12(11)2/h4-8H,3H2,1-2H3 |
InChI Key |
LDVKRUJGCWHRPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC=CC2=CN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



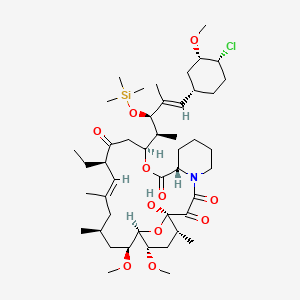
![Ethyl 3-[(2-bromo-5-chlorophenyl)methylidene]cyclobutane-1-carboxylate](/img/structure/B13868434.png)
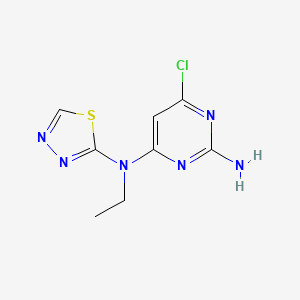
![methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate](/img/structure/B13868440.png)
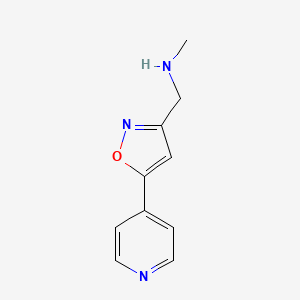
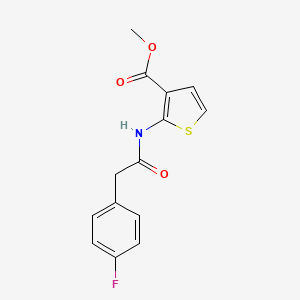
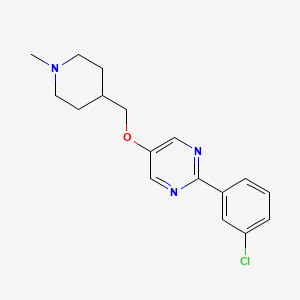
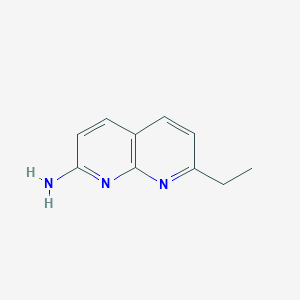
![1-[2-(4-Chlorophenyl)-5-methylpyrazol-3-yl]piperazine](/img/structure/B13868466.png)

